molecular formula C17H20ClN3O4 B2651428 Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 838886-84-3

Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No.: B2651428
CAS No.: 838886-84-3
M. Wt: 365.81
InChI Key: IJWAFJHIBSQSOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate are not available, similar compounds have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Scientific Research Applications

Chemical Synthesis and Characterization

  • The cyclization reaction of N-(4-chlorophenyl)-β-alanine, in the presence of piperidine as a catalyst, led to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate and its reactions with different hydrazines, producing a variety of derivatives. These compounds showed weak antibacterial activity, demonstrating the potential for creating new bioactive molecules through synthetic chemistry (Anusevičius et al., 2014).
  • Piperidine-4-carboxylic acid and ethyl carbonochloridate were used to prepare (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride via amidation, Friedel-crafts acylation, and hydration. This process highlights the versatility of piperazine and related compounds in synthetic organic chemistry, providing a reasonable overall yield (Zheng Rui, 2010).

Biological Applications

  • A study on benzofuran and benzo[d]isothiazole derivatives, designed through molecular hybridization, revealed significant in vitro Mycobacterium smegmatis GyrB ATPase assay inhibition. This suggests the potential for developing new antimicrobial agents targeting specific bacterial enzymes (Reddy et al., 2014).
  • The synthesis of 1,4-piperazine-2,5-dione derivatives and their polymorphic forms demonstrated the ability to create compounds with different hydrogen-bonding networks, which could be relevant in drug design and development for achieving desired solubility and stability properties (Weatherhead-Kloster et al., 2005).

Material Science Applications

  • The acylation of 2,5-dimethoxycarbonyl[60]fulleropyrrolidine with various chlorocarbonyl compounds led to fullerene derivatives. These findings open pathways for the development of novel materials with potential applications in nanotechnology and electronic devices (Zhang et al., 2002).

Properties

IUPAC Name

ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4/c1-2-25-17(24)20-9-7-19(8-10-20)14-11-15(22)21(16(14)23)13-6-4-3-5-12(13)18/h3-6,14H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWAFJHIBSQSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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